1-Ethyl-5,6-dimethylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5,6-dimethylbenzimidazole is a chemical compound that has been extensively studied in scientific research due to its unique properties. This compound is a benzimidazole derivative that has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
Wirkmechanismus
The mechanism of action of 1-Ethyl-5,6-dimethylbenzimidazole is not fully understood. However, it has been reported to interact with various enzymes and receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases. Additionally, it has been found to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Ethyl-5,6-dimethylbenzimidazole in lab experiments include its relatively simple synthesis method, its wide range of applications, and its unique properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-Ethyl-5,6-dimethylbenzimidazole. These include further studies on its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications in various diseases.
Conclusion
In conclusion, this compound is a unique chemical compound that has been extensively studied in scientific research. Its wide range of applications and unique properties make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 1-Ethyl-5,6-dimethylbenzimidazole can be achieved through several methods, including the reaction of 5,6-dimethyl-1,2-phenylenediamine with ethyl chloroacetate in the presence of a base. Another method involves the reaction of 5,6-dimethyl-1,2-phenylenediamine with ethyl chloroformate in the presence of a base. Both methods have been reported to yield this compound in good yields.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5,6-dimethylbenzimidazole has been extensively studied in scientific research due to its unique properties. This compound has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Eigenschaften
CAS-Nummer |
15776-98-4 |
---|---|
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-ethyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C11H14N2/c1-4-13-7-12-10-5-8(2)9(3)6-11(10)13/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
YCJYZUKUIGPUHA-UHFFFAOYSA-N |
SMILES |
CCN1C=NC2=C1C=C(C(=C2)C)C |
Kanonische SMILES |
CCN1C=NC2=C1C=C(C(=C2)C)C |
Synonyme |
1H-Benzimidazole,1-ethyl-5,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.